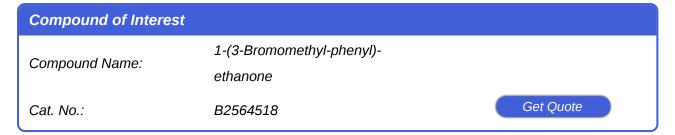


Physical Characteristics of 3-Acetylbenzyl Bromide: A Technical Guide

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For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical characteristics of benzyl bromide derivatives, with a specific focus on providing comparative data relevant to 3-acetylbenzyl bromide. Due to the limited availability of specific experimental data for 3-acetylbenzyl bromide in publicly accessible databases, this document presents information on closely related analogs to offer valuable context for researchers. Furthermore, this guide outlines the standard experimental protocols for determining key physical properties of organic compounds, which are directly applicable to the characterization of 3-acetylbenzyl bromide.

Introduction

3-Acetylbenzyl bromide is a substituted aromatic compound of interest in organic synthesis and medicinal chemistry. A thorough understanding of its physical properties is fundamental for its application in research and development, including reaction setup, purification, and formulation. This guide aims to provide a comprehensive resource on these characteristics.

Physical Properties of Benzyl Bromide Analogs

While specific data for 3-acetylbenzyl bromide is not readily available, the physical properties of structurally similar compounds provide a useful benchmark. The following table summarizes



the key physical data for selected benzyl bromide derivatives.

Property	3- Methylbenz yl Bromide	Benzyl Bromide	3- Bromobenz yl Bromide	3- Methoxybe nzyl Bromide	Acetyl Bromide
Molecular Formula	C ₈ H ₉ Br	C7H7Br	C7H6Br2	C ₈ H ₉ BrO	C ₂ H ₃ BrO
Molecular Weight	185.06 g/mol	171.03 g/mol	249.93 g/mol	Not Available	122.95 g/mol [4][5]
Physical Form	Liquid[6]	Colorless liquid[2]	Solid[7]	Liquid[8]	Colorless fuming liquid[4][5]
Melting Point	Not Applicable	-3.9 °C[9]	39-41 °C[7] [10][11]	Not Available	-96 °C[4]
Boiling Point	185 °C at 340 mmHg[6][12]	198 °C at 1 atm[9]	130 °C at 12 mmHg[11]	152 °C[8]	81 °C[4]
Density	1.37 g/mL at 25 °C[6][12]	1.441 g/mL at 22 °C[9]	Not Available	1.436 g/mL at 25 °C[8]	1.6625 g/cm ³ at 16°C[4]
Refractive Index (n20/D)	1.566[6][12]	1.5752[2]	Not Available	1.575[8]	1.4486[5]
Solubility	Not specified	Reacts slowly with water[9]	Not specified	Not specified	Reacts with water and ethanol; miscible with benzene, chloroform, and diethyl ether[4]

Experimental Protocols



The following sections detail the standard methodologies for determining the primary physical characteristics of an organic compound like 3-acetylbenzyl bromide.

Melting Point Determination

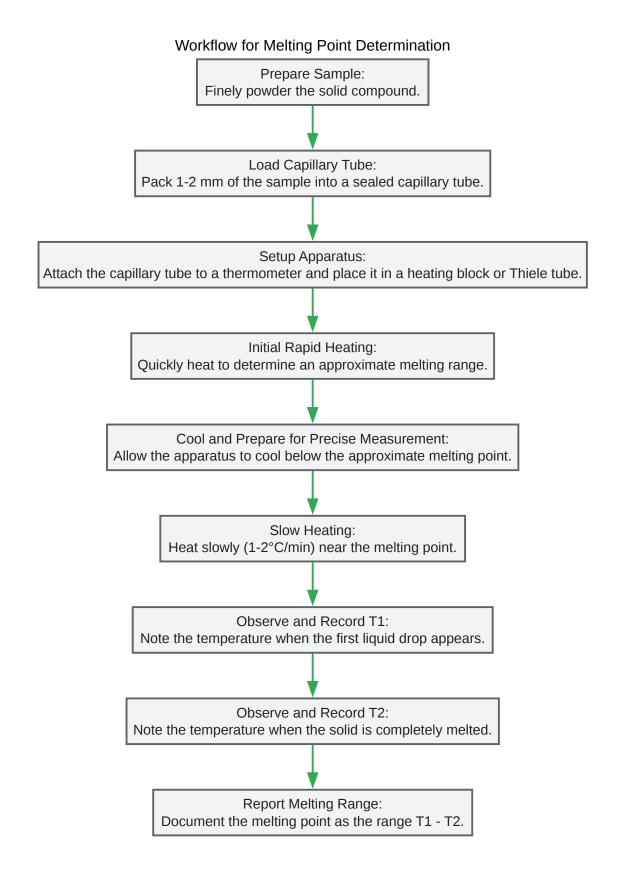
The melting point of a solid is the temperature at which it changes state from solid to liquid.[13] For pure crystalline organic compounds, this transition occurs over a narrow range.[13][14] An impurity will typically cause a depression and broadening of the melting point range.[13][14]

Methodology: Capillary Method

- Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end.[15][16] The tube is tapped gently to pack the sample to a height of 1-2 mm.[15]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[15][17] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block heating apparatus).[14][17]
- Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, near the expected melting point.[14]
- Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[15] The melting point is reported as the range T1-T2.[14]

A preliminary, rapid heating can be performed to determine an approximate melting point, followed by a more careful, slower determination.[14]





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Caption: Workflow for Melting Point Determination.



Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17][18]

Methodology: Thiele Tube Method

- Sample Preparation: A small amount of the liquid is placed in a small test tube (e.g., a fusion tube).[17] A capillary tube, sealed at one end, is inverted and placed into the liquid.[17][19]
- Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating oil.[17][19]
- Heating: The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will bubble out.[19] Heating is continued until a steady stream of bubbles emerges from the capillary tube.[17][19]
- Observation and Data Recording: The heat source is removed, and the apparatus is allowed to cool.[19] The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[17][19]

It is important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[18][20]

Density Determination

Density is the mass of a substance per unit volume.[21]

Methodology: Buoyancy Method (for solids)

This method is based on Archimedes' principle.[22][23]

- Weigh in Air: The mass of the solid sample is accurately measured in the air.[22][23]
- Weigh in Liquid: The sample is then immersed in a liquid of known density (in which it is insoluble) and weighed again.[22][23]



• Calculation: The difference between the two mass readings gives the mass of the displaced liquid. From the known density of the liquid, the volume of the displaced liquid (which is equal to the volume of the solid) can be calculated. The density of the solid is then its mass in air divided by its calculated volume.[22]

Methodology: Pycnometer Method (for liquids)

- Weigh Empty Pycnometer: The mass of a clean, dry pycnometer (a flask of a specific volume) is determined.[22]
- Weigh Pycnometer with Sample: The pycnometer is filled with the liquid sample, and its mass is measured.
- Calculation: The mass of the liquid is the difference between the two readings. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[22]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. [24]

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent at a specific temperature.[25]
- Equilibration: The mixture is agitated (e.g., shaken or stirred) for an extended period (often 24 hours or more) to ensure equilibrium is reached.[25][26] The presence of undissolved solid should be confirmed.[25]
- Sample Analysis: A sample of the supernatant is carefully removed and filtered to separate the undissolved solid.
- Quantification: The concentration of the dissolved compound in the filtrate is determined
 using a suitable analytical technique (e.g., spectroscopy, chromatography).[26] This
 concentration represents the solubility of the compound in that solvent at that temperature.



Refractive Index Determination

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[27][28] It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[28][29]

Methodology: Using a Refractometer

- Calibration: The refractometer is calibrated using a standard sample with a known refractive index.
- Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.[30]
- Measurement: The instrument is used to measure the angle at which light is bent as it
 passes from the prism into the sample.[29][31] Modern digital refractometers provide a direct
 reading of the refractive index.[27]
- Data Recording: The refractive index is recorded along with the temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm).[28]

Conclusion

While specific physical data for 3-acetylbenzyl bromide remains to be extensively documented in the public domain, this guide provides valuable comparative data from closely related analogs and details the standard experimental procedures for its characterization. The provided protocols offer a robust framework for researchers to determine the physical properties of 3-acetylbenzyl bromide and other novel compounds, which is a critical step in their scientific and developmental endeavors.

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